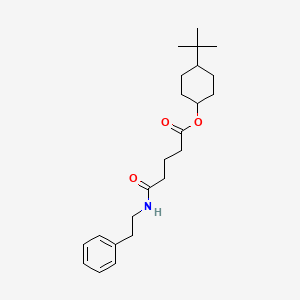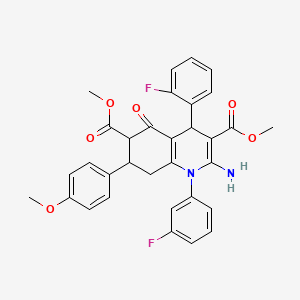![molecular formula C23H29F3N2O4S B4306963 4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE](/img/structure/B4306963.png)
4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE
Overview
Description
4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE is a complex organic compound that features a cyclohexyl ring, a benzothiazole moiety, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, introduction of the tert-butyl group, and the coupling of the benzothiazole moiety with the pentanoate ester. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE include other benzothiazole derivatives and cyclohexyl esters. Examples include:
- 4-tert-butylcyclohexyl acetate
- Benzothiazole-2-yl amino derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) 5-oxo-5-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O4S/c1-22(2,3)14-7-9-15(10-8-14)31-20(30)6-4-5-19(29)28-21-27-17-12-11-16(13-18(17)33-21)32-23(24,25)26/h11-15H,4-10H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMSIVRRWIHGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4306880.png)
![5-(4-fluorophenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4306892.png)
![ETHYL 2-({[2,7,7-TRIMETHYL-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306906.png)
![2'-amino-1'-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4306909.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4306910.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4306917.png)
![5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4306924.png)
![[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4306932.png)
![N-[(ADAMANTAN-1-YL)METHYL]-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4306937.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B4306941.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)benzo[f]quinolin-1-yl]phenol](/img/structure/B4306944.png)

![ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE](/img/structure/B4306965.png)

